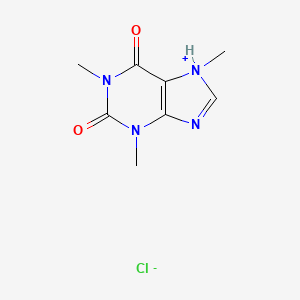
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride, commonly known as caffeine hydrochloride, is a derivative of caffeine. It is a white crystalline powder that is highly soluble in water. This compound is widely recognized for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride typically involves the methylation of theobromine or xanthine. The process includes the following steps:
Methylation: Theobromine or xanthine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization from water or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of caffeine from natural sources such as coffee beans, tea leaves, and kola nuts. The extracted caffeine is then converted to its hydrochloride salt by reacting it with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various methylxanthine derivatives, which have different pharmacological properties .
Aplicaciones Científicas De Investigación
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular metabolism and signal transduction.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a stimulant.
Industry: Utilized in the production of pharmaceuticals, energy drinks, and cosmetics
Mecanismo De Acción
The primary mechanism of action of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride involves the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the stimulation of the central nervous system, increased heart rate, and enhanced alertness. Additionally, it blocks adenosine receptors, preventing the onset of drowsiness .
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: Found in cocoa beans, it has a similar structure but is less potent as a stimulant.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A metabolite of caffeine with similar stimulant properties
Uniqueness
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride is unique due to its high solubility in water and its potent stimulating effects on the central nervous system. Its ability to inhibit phosphodiesterase and block adenosine receptors makes it a valuable compound in both research and industry .
Propiedades
Número CAS |
5892-18-2 |
|---|---|
Fórmula molecular |
C8H11ClN4O2 |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H10N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
Clave InChI |
VDHPYBVMFNLZQG-UHFFFAOYSA-N |
SMILES |
C[NH+]1C=NC2=C1C(=O)N(C(=O)N2C)C.[Cl-] |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
| 5892-18-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



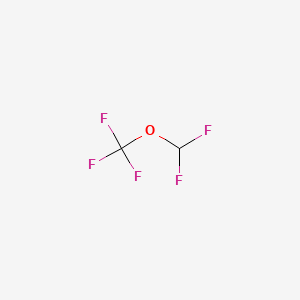
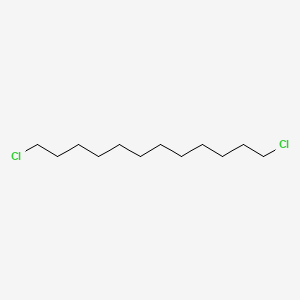


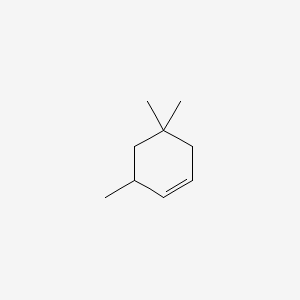



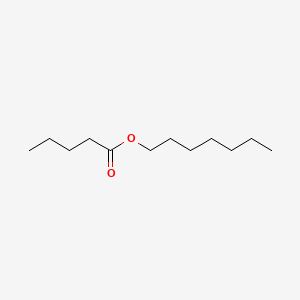
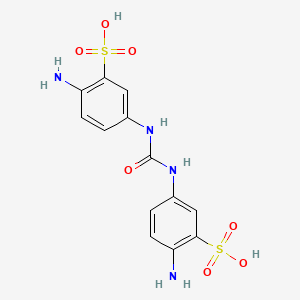
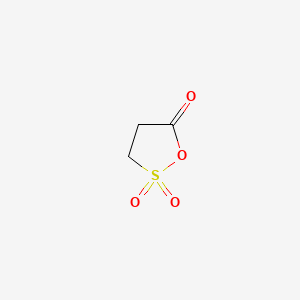
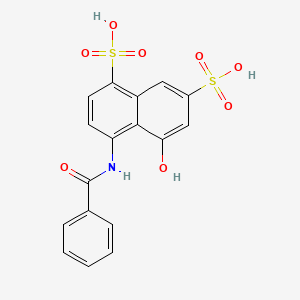
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)
